molecular formula C19H19NO2S B2946195 N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide CAS No. 2034293-92-8

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide

Cat. No.: B2946195
CAS No.: 2034293-92-8
M. Wt: 325.43
InChI Key: OONORHSINXBDJC-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide is a complex organic compound that features a benzofuran moiety, a propan-2-yl group, and a methylthio-substituted benzamide

Scientific Research Applications

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the propan-2-yl group through alkylation reactions. The final step involves the formation of the benzamide by reacting the intermediate with a methylthio-substituted benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The methylthio group can influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzofuran-2-yl)ethyl)-2-(methylthio)benzamide
  • N-(1-(benzofuran-2-yl)propan-2-yl)-2-(ethylthio)benzamide
  • N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzoate

Uniqueness

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran moiety and the methylthio group differentiates it from other similar compounds, potentially leading to unique interactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-13(11-15-12-14-7-3-5-9-17(14)22-15)20-19(21)16-8-4-6-10-18(16)23-2/h3-10,12-13H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONORHSINXBDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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